
1-(Trifluormethyl)pyren
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Visible-light photoredox catalysis has been used for the synthesis of fluorinated aromatic compounds, including TFMP . The process involves the reactions enabling a direct attachment of CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- substituents to various aromatic compounds . A concise, two-step, one-flask procedure was designed for the synthesis of the test pyrimidine derivative .Molecular Structure Analysis
The spectral features of pyrene are sensitive to the microenvironment of the probe. It exhibits an ensemble of monomer fluorescence emission peaks that report on the polarity of the probe microenvironment . The pyrene molecule optimized at TD-DFT functionals gives the inversion of the first two lowest UV bands .Chemical Reactions Analysis
Bioorthogonal reactions can carry out controlled chemical reactions in living cells and organisms in the presence of biofunctional groups . Visible-light-driven Co-catalyzed trifluoromethylation of polycyclic aromatic hydrocarbons with CF3SO2Cl has been reported .Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden in chemischen und biologischen Bereichen
Pyren und seine Derivate, einschließlich 1-(Trifluormethyl)pyren, sind wichtige polyzyklische aromatische Kohlenwasserstoffe, die als Fluorophore fungieren. Sie werden aufgrund ihrer starken Fluoreszenzemission in lebenden Zellen, sehr geringen Zytotoxizität, hohen Fluoreszenzquantenausbeute, einfachen Modifizierbarkeit und hervorragenden Zellpermeabilität als Fluoreszenzsonden eingesetzt .
Nachweis von Pestiziden
This compound kann zum Nachweis von Pestiziden verwendet werden. Beispielsweise wurden fluoreszierende poröse organische Polymere, die durch eine Suzuki-Kupplungsreaktion aus einem π-konjugierten Dibromopyren-Monomer und Borsäureverbindungen hergestellt wurden, zur Erkennung und Detektion von Pestiziden eingesetzt . Diese Polymere weisen eine starke Fluoreszenzemission auf, wodurch sie sich als lumineszierende Chemosensoren für organische Pestizide eignen .
Bio-Imaging
Aufgrund ihrer starken Fluoreszenzemission werden pyrenbasierte Materialien, einschließlich this compound, in der Bio-Bildgebung eingesetzt. Sie können bei der Detektion von Zielmaterialien wie Metallkationen, Anionen und neutralen Molekülen helfen .
Nachweis von reaktiven Sauerstoffspezies (ROS) und reaktiven Carbonylverbindungen (RCS)
Pyrenbasierte Materialien sind auch für die Detektion von reaktiven Sauerstoffspezies (ROS) und reaktiven Carbonylverbindungen (RCS) in lebenden Zellen, Luft, Boden und Lebensmitteln wichtig .
Agrochemische Anwendungen
Trifluormethylpyridin (TFMP)-Derivate, zu denen möglicherweise auch this compound gehört, werden in der Agrochemie eingesetzt, insbesondere zum Schutz von Pflanzen vor Schädlingen .
Pharmazeutische Anwendungen
TFMP und seine Derivate finden auch in der pharmazeutischen Industrie Anwendung .
Wirkmechanismus
Target of Action
1-(Trifluoromethyl)pyrene (TFMP) is a fluorescent compound that belongs to the pyrene family
Biochemical Pathways
. The aerobic degradation pathway by Mycobacterium vanbaalenii PRY-1 and Mycobactetrium sp. KMS and the anaerobic one, by the facultative bacteria anaerobe Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are reviewed and presented, to describe the complete and integrated degradation mechanism pathway of pyrene .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(Trifluoromethyl)pyrene in lab experiments is its high fluorescence efficiency, which makes it ideal for use in a variety of applications. However, there are some limitations to its use, including its poor solubility in water, its high cost, and its limited availability.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(Trifluoromethyl)pyrene. These include the use of 1-(Trifluoromethyl)pyrene in the development of fluorescent probes for the detection of proteins and nucleic acids, the use of 1-(Trifluoromethyl)pyrene for the study of drug metabolism, and the use of 1-(Trifluoromethyl)pyrene for the study of the structure and function of proteins and nucleic acids. Additionally, 1-(Trifluoromethyl)pyrene could be used to study the effects of environmental pollutants on organisms, and to study the effects of drugs on the body.
Synthesemethoden
1-(Trifluoromethyl)pyrene can be synthesized using a variety of methods, including the reaction of trifluoromethyl iodide and pyrene, the reaction of trifluoromethyl bromide and pyrene, and the reaction of trifluoromethyl chloride and pyrene. The most common method is the reaction of trifluoromethyl iodide and pyrene, which yields 1-(Trifluoromethyl)pyrene in high yields.
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQUIYPXGNJKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

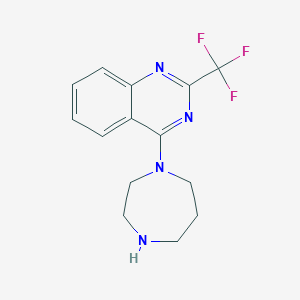
![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)
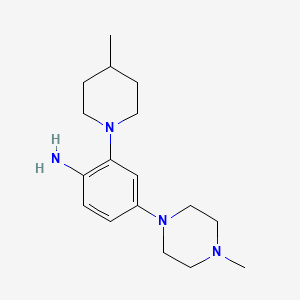
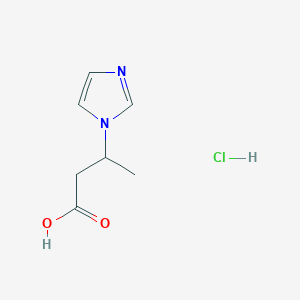
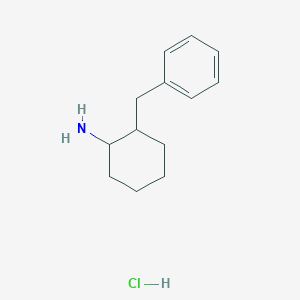
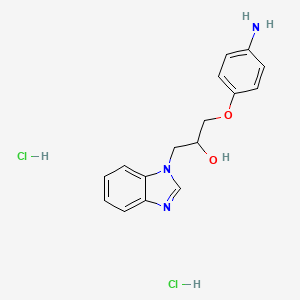
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)

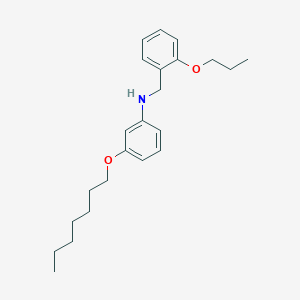
![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
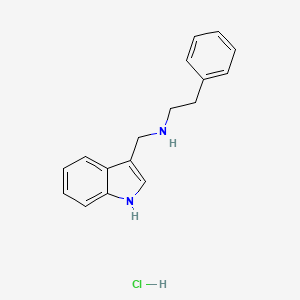

![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)